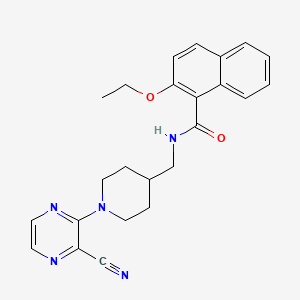

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide

Description

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide is a synthetic compound featuring a piperidine core substituted with a 3-cyanopyrazine moiety and a methyl-linked 2-ethoxy-1-naphthamide group. Its molecular formula is inferred as C₂₅H₂₄N₄O₂ (exact data unavailable in provided evidence), with a molecular weight approximating 428.5 g/mol.

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-ethoxynaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-2-31-21-8-7-18-5-3-4-6-19(18)22(21)24(30)28-16-17-9-13-29(14-10-17)23-20(15-25)26-11-12-27-23/h3-8,11-12,17H,2,9-10,13-14,16H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEXXDKSOOTAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide typically involves multiple steps, starting with the preparation of the core naphthamide structure. This is followed by the introduction of the piperidinyl and pyrazinyl groups. Common synthetic routes include:

Formation of the Naphthamide Core: This can be achieved through the reaction of 2-ethoxy-1-naphthoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with piperidine.

Attachment of the Pyrazinyl Group: The final step involves the coupling of the cyanopyrazinyl group to the piperidinyl-naphthamide intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthamides.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Piperidine-Based Analogs

Piperidine derivatives are common in pharmaceuticals due to their conformational flexibility and bioactivity. Below is a comparative analysis with key analogs:

A. Fentanyl Derivatives ()

Fentanyl analogs share a piperidine core but differ in substituents:

- 4'-Methyl Acetyl Fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide): Features a phenethyl group and phenylacetamide. Its opioid activity arises from µ-opioid receptor binding .

- Isobutyryl Fentanyl (2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide): Substituted with a phenylpropanamide group, contributing to prolonged receptor interaction .

- Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide): Fluorine and methoxy groups enhance lipophilicity and potency .

Key Differences :

- The target compound replaces the phenethyl/phenyl groups in fentanyls with a 3-cyanopyrazine ring and naphthamide, likely abolishing opioid activity.

B. Goxalapladib ()

Goxalapladib (C₄₀H₃₉F₅N₄O₃) contains a piperidinyl-naphthyridine-acetamide scaffold. It targets phospholipase A2 (PLA2) for atherosclerosis treatment.

Pyrazine/Pyrimidine Derivatives

A. N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide ()

- Molecular Formula : C₂₀H₂₆FN₅O₃S (MW: 435.5 g/mol).

- Structure : A sulfamoyl-linked piperidine-pyrimidine hybrid.

- Comparison: The fluoropyrimidine and sulfamoyl groups contrast with the target’s cyanopyrazine and naphthamide, suggesting divergent targets (e.g., kinase vs. enzyme inhibition) .

B. N-[1-(Ethanesulfonyl)piperidin-4-yl]acetamide ()

- A simpler piperidine-acetamide with an ethanesulfonyl group.

Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Structural Insights: The cyanopyrazine-naphthamide combination is unique among piperidine derivatives in the provided evidence. Its design may prioritize enzyme inhibition (e.g., kinases) over receptor agonism.

- Potential Applications: Unlike opioid analogs (), the target’s structure suggests non-CNS targets, possibly anticancer or anti-inflammatory pathways.

- Safety Profile : Absence of opioid-like substituents (e.g., phenethyl) may reduce addiction liability but requires toxicity studies.

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular structure of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide includes several key functional groups that contribute to its biological activity:

- Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various pharmacological agents.

- Cyanopyrazine Moiety : A heterocyclic structure that may enhance the compound's interaction with biological targets.

- Naphthamide Structure : This component is often associated with significant biological activity due to its ability to form stable interactions with proteins.

The compound's chemical formula can be represented as , with a molecular weight of approximately 300.37 g/mol.

Research indicates that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide may exhibit various biological activities, particularly related to neurological disorders. The compound is suggested to act as an antagonist at muscarinic receptors, specifically M4 receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In vitro assays have demonstrated that compounds structurally similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide show inhibition of key enzymes involved in neurodegenerative pathways:

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| N-(3-cyanopyrazin) | Acetylcholinesterase | Moderate inhibition |

| N-(3-cyanopyrazin) | Butyrylcholinesterase | Significant inhibition |

These findings suggest that the compound may also possess similar inhibitory properties, potentially leading to therapeutic applications in treating cognitive dysfunctions.

Binding Affinity Studies

Binding affinity studies are crucial for understanding how N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide interacts with its targets. Preliminary data indicate a high affinity for muscarinic receptors, which could be leveraged for drug development targeting cholinergic signaling pathways.

Neurological Applications

Several studies have explored the potential of similar compounds in treating neurological disorders. For instance:

- Study on Muscarinic Antagonists : A study investigating muscarinic antagonists found that compounds with similar structures exhibited neuroprotective effects in models of Alzheimer's disease. The implications for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide are promising, suggesting it could be developed further as a therapeutic agent.

- Cognitive Enhancement Trials : Clinical trials assessing the cognitive enhancement properties of piperidine derivatives highlighted the potential of these compounds to improve memory and learning outcomes in patients with cognitive impairments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.